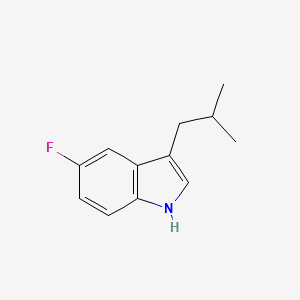

5-Fluoro-3-isobutyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-(2-methylpropyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-4-3-10(13)6-11(9)12/h3-4,6-8,14H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKISFOZHHMIAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Derivatization Pathways of 5 Fluoro 3 Isobutyl 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack. bhu.ac.in Conversely, nucleophilic substitution on the untreated indole core is generally challenging.

Electrophilic Substitution: The site of electrophilic substitution on the indole nucleus is predominantly dictated by the stability of the resulting cationic intermediate (Wheland intermediate). ic.ac.uk For an unsubstituted indole, the C3 position is overwhelmingly the most reactive, as attack at this site allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inwikipedia.org

In 5-Fluoro-3-isobutyl-1H-indole, the highly reactive C3 position is blocked by the isobutyl group. Consequently, electrophilic attack is redirected to other positions on the indole ring. researchgate.net The next most favored position on the pyrrole (B145914) ring is C2. quimicaorganica.org However, reactions at this position are often less favorable than at C3. researchgate.net Electrophilic attack can also occur on the benzene ring, where the 5-fluoro substituent, despite being electron-withdrawing by induction, acts as an ortho-, para-director due to resonance effects. This directs potential substitution to the C4 and C6 positions. The N-H proton can also be substituted by electrophiles after deprotonation.

Common electrophilic substitution reactions applicable to this molecule include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to halogenation at the C2, C4, or C6 positions.

Nitration: Nitration, typically performed under mild conditions to avoid polymerization, would introduce a nitro group, likely at the C2 or C6 positions, guided by the existing substituents. quimicaorganica.org

Friedel-Crafts Reactions: Acylation or alkylation would be expected to occur at the C2 position or on the benzene portion of the molecule, although these reactions can be complex with indole substrates. researchgate.net

Nucleophilic Substitution: The electron-rich nature of the indole nucleus makes it resistant to direct nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, a condition not met by the 5-fluoro substituent alone. harvard.edubeilstein-journals.org Therefore, direct displacement of the fluorine atom by a nucleophile is unlikely under standard conditions.

However, nucleophilic reactions can occur through alternative pathways:

N-Deprotonation: The indole N-H is weakly acidic and can be deprotonated by a strong base. The resulting indolyl anion is a potent nucleophile and can readily react with various electrophiles (e.g., alkyl halides, acyl chlorides) to yield N-substituted products. researchgate.netresearchgate.net

Substitution on Modified Indoles: Chemical modification, such as the introduction of a hydroxyl group on the indole nitrogen, can render the ring susceptible to unprecedented nucleophilic substitution reactions. core.ac.uk

Halophilic Attack: In cases where the indole is halogenated (e.g., at C3), potent nucleophiles like thiophenols can initiate a halophilic attack, leading to a dehalogenated product via a carbanionic intermediate. mdpi.com

Regioselectivity and Stereoselectivity in Functionalization

Regioselectivity: The outcome of functionalization reactions on this compound is a product of the combined directing effects of its substituents.

3-Isobutyl Group: This alkyl group sterically blocks the most nucleophilic C3 position, forcing electrophilic attack to occur at other sites. researchgate.netquimicaorganica.org

5-Fluoro Group: This substituent directs electrophilic attack on the benzene ring to the ortho (C4, C6) and para (C7) positions.

Pyrrole Ring Activation: The inherent reactivity of the pyrrole ring favors substitution at C2 as the next available site after C3. researchgate.net

The competition between these directing effects determines the final regiochemical outcome. For electrophilic aromatic substitution, a mixture of products substituted at C2, C4, and C6 is possible. The precise ratio would depend on the specific electrophile and reaction conditions, with sterics playing a significant role. For instance, bulky electrophiles would likely favor the less hindered C6 position. Recent studies have shown that in 3-alkylindoles, C2-alkylation can be achieved with high regioselectivity using specific acid catalysts. frontiersin.orgnih.gov In some cases, C5-iodination has been achieved with high regioselectivity, suggesting that functionalization of the benzene ring is a viable pathway. rsc.org

| Reaction Type | Primary Site(s) of Attack | Controlling Factors |

|---|---|---|

| Electrophilic Substitution (Small Electrophile) | C2, C4, C6 | Electronic activation of pyrrole ring vs. benzene ring; directing effect of 5-fluoro group. |

| Electrophilic Substitution (Bulky Electrophile) | C6, C2 | Steric hindrance from isobutyl and perihydrogen (at C4). |

| N-Alkylation/Acylation | N1 | Deprotonation of the N-H proton. |

| Metal-Catalyzed C-H Functionalization | C2 or C7 | Depends on the directing group and metal catalyst used. |

Stereoselectivity: Stereoselectivity is not a primary concern for substitution reactions directly on the aromatic indole core. However, it becomes critical in derivatization reactions that either involve a chiral reagent or create a new stereocenter. For example, in palladium-catalyzed alkene difunctionalization reactions, indole nucleophiles can add to intermediates to form complex products with high enantioselectivity and diastereoselectivity. nih.gov Stereocontrol would also be paramount in reactions involving the isobutyl side chain, should a chiral center be introduced there.

Oxidation and Reduction Transformations of the Indole Scaffold

Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and the substitution pattern. nih.gov For 3-substituted indoles like this compound, a primary oxidation product is the corresponding 2-oxindole (an isomer of oxindole). nih.gov This transformation involves the oxidation of the C2 position.

Another potential pathway is the oxidative cleavage of the C2-C3 double bond, known as the Witkop oxidation, which would yield a 2-acylamino-benzaldehyde derivative. nih.gov The natural product Psilocin, an indole derivative, is known to be relatively unstable and readily forms degradation products in the presence of oxygen, highlighting the susceptibility of the indole core to oxidation. wikipedia.org Kinetic studies on the oxidation of 2,3-dimethylindole (B146702) have shown that the reaction proceeds via an initial electrophilic attack of the oxidant at the C3 position. rsc.org Given that the C3 position is substituted in the target molecule, the mechanism may be altered, potentially favoring initial attack at C2.

Reduction: The indole ring is relatively resistant to reduction under mild conditions. Catalytic hydrogenation using agents like H₂/Pd or LiAlH₄ typically does not affect the indole nucleus. bhu.ac.in However, under more forcing conditions, reduction is possible. Catalytic hydrogenation at high pressure and temperature can reduce the pyrrole ring to yield an indoline (B122111) derivative. Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) typically reduces the benzene ring, which in the case of indole yields 4,7-dihydroindole. bhu.ac.in The specific outcome for this compound would depend on the chosen reduction method.

Coupling Reactions for Complex Molecular Architectures

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to construct complex molecules. acs.orgmdpi.com Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for the functionalization of indoles. nih.govnih.gov

To engage this compound in these reactions, it must first be converted into a suitable coupling partner, typically an organohalide or triflate. This could be achieved via regioselective halogenation (e.g., iodination or bromination) at one of the available positions, such as C2, C4, or C6.

Suzuki Coupling: A C2- or C6-bromo derivative of this compound could be coupled with a boronic acid to form a new carbon-carbon bond, enabling the synthesis of biaryl or vinyl-indole structures. nih.gov

Heck Coupling: The same halo-indole derivative could react with an alkene to introduce an alkenyl substituent. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne would install an alkynyl group, a versatile handle for further transformations. nih.gov

C-H Arylation: Direct C-H functionalization is an increasingly popular, atom-economical alternative that avoids the pre-functionalization step. beilstein-journals.org Palladium catalysts can mediate the direct coupling of C-H bonds at the C2 or C7 positions of the indole with aryl halides. researchgate.net

These coupling strategies provide a modular approach to elaborate the this compound scaffold, granting access to a wide range of complex derivatives with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not available, the mechanisms of its reactions can be inferred from extensive research on the broader indole class.

Electrophilic Aromatic Substitution (SEAr): The mechanism proceeds through a two-step addition-elimination pathway. The electrophile adds to the indole ring (e.g., at C2 or C6) to form a resonance-stabilized cationic intermediate, the sigma complex or Wheland intermediate. ic.ac.uk The stability of this intermediate determines the regioselectivity. In the final step, a proton is eliminated from the site of attack to restore the aromatic system. For attack at positions within the pyrrole ring, the nitrogen lone pair plays a crucial role in stabilizing the positive charge. bhu.ac.in

Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like the Suzuki coupling generally follows a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-indole, forming a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. nih.gov

Acid-Catalyzed Alkylation at C2: The mechanism for the hydroindolation of 3-alkylindoles involves the protonation of an alkene by the acid catalyst to form a carbocation. mdpi.com The indole, acting as a nucleophile, then attacks this carbocation. Due to the blockage at C3, the attack occurs at the C2 position, leading to the 2-alkylated product after deprotonation. frontiersin.org Mechanistic experiments, including the use of deuterated substrates, are often employed to elucidate these pathways and understand the role of various intermediates. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Molecular Design Principles for 5 Fluoro 3 Isobutyl 1h Indole Derivatives

Influence of the 5-Fluoro Group on Molecular Recognition and Interactions

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring significantly impacts the molecule's properties and its interactions with biological targets. ontosight.ai Fluorine, being the most electronegative element, imparts a strong electron-withdrawing effect, which can alter the electron distribution of the entire indole ring system. nih.gov This modification can influence the compound's acidity, basicity, and ability to participate in hydrogen bonding.

While the C-F bond itself is a weak hydrogen bond acceptor, its presence can modulate the hydrogen-bonding capabilities of nearby functional groups, such as the indole N-H. nih.govmdpi.com This modulation of electronic properties is a key factor in how the molecule is recognized by its biological target. For instance, in some enzyme active sites, the fluorine atom can engage in specific interactions, such as with backbone amides or arginine residues, contributing to ligand affinity and selectivity. mdpi.comnih.gov

Furthermore, the substitution of hydrogen with fluorine, which have comparable van der Waals radii (1.20 Å for H and 1.47 Å for F), is considered an isosteric replacement. nih.gov This means that the 5-fluoro substituent generally does not introduce significant steric hindrance, allowing the molecule to fit into binding pockets designed for the non-fluorinated parent compound. nih.gov However, even this small change in size can be critical in tightly packed active sites. ontosight.ai The strategic placement of fluorine can also block metabolic pathways, enhancing the compound's bioavailability and in vivo stability.

Rational Design of Analogues for Targeted Molecular Interactions

The principles of rational drug design are heavily employed in the development of analogues of 5-Fluoro-3-isobutyl-1H-indole to achieve targeted molecular interactions. nih.govbiorxiv.org By systematically modifying the structure of the lead compound, medicinal chemists can probe the specific interactions that are crucial for biological activity.

One common strategy involves the exploration of different substituents at the 5-position to understand the electronic and steric requirements for optimal activity. For example, replacing the fluoro group with other halogens or small alkyl groups can provide insights into the role of electronegativity and size in molecular recognition. sci-hub.se Similarly, modifications to the 3-isobutyl group, such as altering its length, branching, or introducing cyclic constraints, can help to map the steric boundaries of the binding pocket and improve binding affinity. acs.orgacs.org

Molecular Interactions Governing Ligand Affinity and Selectivity

The affinity and selectivity of this compound derivatives for their biological targets are governed by a complex interplay of various molecular interactions. These interactions can be broadly categorized as follows:

Hydrogen Bonds: The indole N-H group is a key hydrogen bond donor, and its interaction with acceptor groups on the target protein is often critical for binding. acs.org As mentioned earlier, the 5-fluoro group can modulate the strength of this interaction.

Hydrophobic Interactions: The isobutyl group and the benzene (B151609) ring of the indole core contribute to hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are a major driving force for ligand binding.

Pi-Stacking Interactions: The aromatic indole ring can engage in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding site. These interactions can significantly contribute to binding affinity. nih.gov

Halogen Bonds: In some cases, the fluorine atom can participate in halogen bonding, a noncovalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target.

Computational Approaches to SAR Elucidation

Computational methods play an increasingly important role in understanding the structure-activity relationships of drug candidates and in the rational design of new analogues. nih.govacs.org Several computational techniques are employed to study this compound derivatives:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies can help to visualize the binding mode of this compound derivatives and identify key interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for this compound derivatives, it is possible to predict the activity of new, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can be used to assess the stability of the binding mode predicted by docking and to study the conformational changes that occur upon ligand binding.

Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of the ligands, such as their electrostatic potential and frontier molecular orbitals. This information can provide insights into the nature of the ligand-receptor interactions. sci-hub.se

These computational approaches, when used in conjunction with experimental data, can provide a powerful platform for the design and optimization of novel this compound derivatives with improved therapeutic potential.

Molecular Mechanisms of Pharmacological Target Interactions for 5 Fluoro 3 Isobutyl 1h Indole Analogues

Enzyme Inhibition and Activation Studies

Analogues of 5-fluoro-3-isobutyl-1H-indole have been extensively studied for their ability to modulate the activity of various enzymes through competitive, non-competitive, or allosteric inhibition, as well as through activation mechanisms. These interactions are often characterized by high potency and selectivity, making these compounds valuable tools for biochemical research and potential therapeutic leads.

Casein kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and implicated in a variety of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is often associated with cancer, making it an attractive target for inhibitor development. Several indole-based derivatives have been identified as potent CK2 inhibitors.

Bivalent inhibitors, which simultaneously target the ATP-binding site and an allosteric pocket on the CK2α subunit, have shown particular promise. acs.org For instance, the compound KDX1381, a bivalent CK2α inhibitor, has demonstrated low-nanomolar potency and high selectivity. acs.org Structural studies of related 5-fluoroindole (B109304) derivatives reveal that the 5-fluoro substituent plays a crucial role in the compound's biochemical potency. acs.org The removal of the fluorine atom can lead to a significant decrease in inhibitory activity. acs.org The indole (B1671886) core itself engages with key residues in the ATP-binding pocket, sometimes through a water-mediated hydrogen bond network. acs.org

Pyrazolo[4,3-b]indole derivatives have also been designed as novel CK2 inhibitors. These compounds can be considered conformationally restricted analogues of other known phenylpyrazole inhibitors, a structural modification intended to reduce the entropic loss upon binding to CK2α. kyoto-u.ac.jp This design strategy has yielded compounds with high inhibitory activity, highlighting the pyrazolo[4,3-b]indole core as a promising scaffold for developing potent CK2 inhibitors. kyoto-u.ac.jp

| Compound/Analogue Class | Target | Inhibition Data (IC₅₀/Kᵢ) | Reference |

| Benzo[g]indazole derivative 4a | CK2α | IC₅₀ = 0.040 µM | kyoto-u.ac.jp |

| Benzo[g]indazole derivative 4a | CK2α' | IC₅₀ = 0.042 µM | kyoto-u.ac.jp |

| Benzo[g]indazole derivative 4b | CK2α | IC₅₀ = 0.089 µM | kyoto-u.ac.jp |

| Benzo[g]indazole derivative 4b | CK2α' | IC₅₀ = 0.067 µM | kyoto-u.ac.jp |

| Phenylpyrazole 3a | CK2α | IC₅₀ = 0.14 µM | kyoto-u.ac.jp |

| Phenylpyrazole 3a | CK2α' | IC₅₀ = 0.063 µM | kyoto-u.ac.jp |

| Silmitasertib (CX-4945) | CK2α | Kᵢ = 0.38 nM | nih.gov |

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and other monoamine neurotransmitters. scirp.org Its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the management of Parkinson's disease. nih.gov Indole-based analogues have emerged as a promising class of MAO-B inhibitors.

Researchers have designed and synthesized N-substituted indole-based analogues that exhibit significant MAO-B inhibitory potential. nih.gov For example, compounds 4b and 4e demonstrated higher inhibitory activities against MAO-B with IC₅₀ values of 1.65 and 0.78 µM, respectively, and also showed high selectivity over MAO-A. nih.gov Kinetic studies of the most potent derivative, 4e , revealed a competitive mode of inhibition with an inhibition constant (Kᵢ) of 94.52 nM. nih.gov Molecular docking simulations suggest that these indole derivatives can effectively occupy the active site of MAO-B. nih.gov

Safinamide (B1662184), an approved anti-Parkinson's drug, is a selective and reversible MAO-B inhibitor. scirp.orgresearchgate.net Studies on safinamide analogues have provided insights into the structure-activity relationships for MAO-B inhibition. These studies have highlighted the importance of specific substitutions on the alaninamide structure and the benzyloxy group for potency and selectivity. researchgate.net For instance, (S)-3-chlorobenzyloxyalaninamide and (S)-3-chlorobenzyloxyserinamide were found to be more potent MAO-B inhibitors than safinamide. researchgate.net

| Compound | Target | Inhibition Data (IC₅₀/Kᵢ) | Selectivity Index (SI) | Reference |

| 4b | MAO-B | IC₅₀ = 1.65 µM | > 60 | nih.gov |

| 4e | MAO-B | IC₅₀ = 0.78 µM (Kᵢ = 94.52 nM) | > 120 | nih.gov |

| Rasagiline | MAO-B | - | > 50 | nih.gov |

| Safinamide | MAO-B | IC₅₀ = 98 nM | 5918 | researchgate.net |

| (S)-3-Chlorobenzyloxyalaninamide (8) | MAO-B | IC₅₀ = 33 nM | 3455 | researchgate.net |

| (S)-3-Chlorobenzyloxyserinamide (13) | MAO-B | IC₅₀ = 43 nM | 1967 | researchgate.net |

| (R)-21 | MAO-B | IC₅₀ = 17 nM | 2941 | researchgate.net |

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key component of modern antiretroviral therapy. mdpi.com Indole-2-carboxylic acid derivatives have been identified as a potent scaffold for the development of novel INSTIs. mdpi.com

The inhibitory mechanism of these compounds involves the chelation of the two magnesium ions within the active site of the integrase. mdpi.com The indole core and the C2 carboxyl group of these derivatives form a chelating triad (B1167595) with the metal ions. mdpi.com Structure-activity relationship studies have shown that substitutions at various positions of the indole ring can significantly impact antiviral activity. For example, the introduction of a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core can enhance the inhibitory activity against HIV-1 integrase. mdpi.com Compound 20a , an optimized derivative, exhibited a marked increase in integrase inhibitory effect with an IC₅₀ value of 0.13 µM. mdpi.com

Furthermore, N-substituted indoles with modifications at the 3-position have also been investigated for their HIV integrase inhibitory properties. Derivatives with halogens such as bromine or chlorine at the C-5 position have shown good inhibitory activity, suggesting that these substitutions allow the molecule to fit well within the enzyme's active site. nih.gov A fluoro N-benzyl-substituted indole, compound 48 , was reported as a noteworthy integrase inhibitor with an IC₅₀ of 0.2 µM. nih.gov

| Compound/Analogue Class | Target | Inhibition Data (IC₅₀) | Reference |

| Indole-2-carboxylic acid derivative 3 | HIV-1 Integrase | 12.41 µM | mdpi.com |

| Indole-2-carboxylic acid derivative 4 | HIV-1 Integrase | 18.52 µM | mdpi.com |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 µM | mdpi.com |

| Fluoro N-benzyl-substituted indole 48 | HIV-1 Integrase | 0.2 µM | nih.gov |

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall that is essential for its survival and virulence. The Mycolic acid transport protein (MmpL3) is a critical component of the mycobacterial cell wall synthesis pathway, making it an attractive target for the development of new anti-tuberculosis drugs. Several classes of indole-based compounds have been shown to inhibit MmpL3.

Indole-2-carboxamide derivatives, including those with a 5-fluoro substitution, have been identified as potent inhibitors of MmpL3. nih.gov These compounds are thought to disrupt the proton motive force-dependent transport of trehalose (B1683222) monomycolates, which are precursors of mycolic acids. nih.gov Studies with reconstituted MmpL3 in proteoliposomes have shown that these inhibitors can abolish the proton translocation activity of the transporter. nih.gov

Spirocycle compounds with a putative MmpL3 mechanism of action have also been developed. acs.org These compounds, which are structurally related to other known MmpL3 inhibitors, often exhibit potent whole-cell activity against M. tuberculosis. acs.org Optimization of these scaffolds has led to the identification of derivatives with improved physicochemical properties and reduced cytotoxicity. acs.org

| Compound/Analogue Class | Target | Mechanism of Action | Reference |

| Indole-2-carboxamide derivatives | MmpL3 | Inhibition of proton translocation | nih.gov |

| N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-based carboxamides | MmpL3 | Targeting MmpL3 in mycobacterial species | |

| Spirocycle compounds (e.g., 1 and 2) | MmpL3 | Putative MmpL3 inhibition | acs.org |

Receptor Binding and Agonist/Antagonist Profiling (e.g., 5-HT6R)

The 5-hydroxytryptamine-6 receptor (5-HT6R) is a G protein-coupled receptor (GPCR) that is almost exclusively expressed in the central nervous system. Its involvement in cognitive processes has made it a significant target for the development of drugs to treat cognitive deficits in disorders like Alzheimer's disease. A number of indole-based derivatives have been developed as potent and selective 5-HT6R ligands.

A series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been designed to achieve high potency at the 5-HT6 receptor. nih.gov Within this series, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline) was identified as a potent and selective 5-HT6R antagonist. nih.gov In vitro cAMP assays confirmed its antagonist behavior. nih.gov The lead compound 25 also demonstrated good brain penetration and was active in animal models of cognition. nih.gov

The design of 5-HT6R ligands has often been based on the structure of the endogenous ligand, serotonin (B10506). This has led to the development of various indole-based antagonists. For example, replacing the methoxy (B1213986) group of a known indole-based agonist with a chloro substituent at the C-5 position resulted in a full 5-HT6R agonist. researchgate.net Further modifications, such as the introduction of an arylsulfonyl group, have yielded full antagonists with low nanomolar affinity. researchgate.net

| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Activity | Reference |

| 25 | 5-HT6R | Potent | Antagonist | nih.gov |

| EMDT | 5-HT6R | 16 nM | Agonist | researchgate.net |

| MPDT | 5-HT6R | 20 nM | Antagonist | researchgate.net |

| ST1936 | 5-HT6R | 28.8 nM | Agonist | researchgate.net |

| Serotonin | 5-HT6R | 75 nM | Agonist | researchgate.net |

Allosteric Modulation and Protein-Ligand Complex Dynamics

Allosteric modulation represents a sophisticated mechanism of regulating protein function. Allosteric modulators bind to a site on a protein that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn alters the binding or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. acs.org

The concept of allosteric modulation has gained significant traction in drug discovery, particularly for GPCRs. nih.gov Indole derivatives have been explored as allosteric modulators for various targets. For example, 5-hydroxyindole (B134679) derivatives have been designed to target a potential allosteric site on the N-terminal domain of the coronavirus nucleocapsid protein, leading to abnormal oligomerization. frontiersin.org

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamics of protein-ligand complexes and understanding the mechanisms of allosteric modulation. acs.orgresearchgate.net These simulations can provide insights into how the binding of an allosteric modulator at one site can propagate conformational changes to the orthosteric site, thereby influencing the protein's activity. acs.org For instance, MD simulations have been used to investigate the stability and dynamics of receptor-orthosteric ligand-allosteric modulator complexes, revealing that the binding of an allosteric modulator may not significantly alter the conformation of residues in the orthosteric binding pocket. acs.org

Elucidation of Cellular Pathway Modulation by Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets and modulate various cellular signaling pathways. sci-hub.se While direct research on the specific cellular pathway modulation by this compound is not extensively detailed in publicly available literature, the broader class of indole derivatives has been shown to influence numerous critical pathways involved in cancer, inflammation, and microbial communication. mdpi.comnrfhh.com The introduction of a fluorine atom and an isobutyl group, as seen in the target compound, can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with cellular targets and subsequent pathway modulation. unimi.it

Modulation of Cancer-Related Pathways

Indole derivatives are well-documented for their anticancer properties, which are exerted through the modulation of several key signaling cascades crucial for cancer cell proliferation, survival, and metastasis. nrfhh.commdpi.com

Ras-Related Signaling Pathway: The Ras signaling pathway is a central regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many human cancers. frontiersin.orgnih.gov Studies have shown that various indole derivatives can interfere with this pathway. frontiersin.org For instance, some indole-based molecules act as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme essential for the proper localization and function of Ras proteins. nih.gov Cysmethynil, an indole-based Icmt inhibitor, leads to the mislocalization of Ras and impairs downstream signaling, blocking anchorage-independent growth in cancer cells. nih.gov The substituents on the indole ring are critical for this activity; time-dependent inhibition of Icmt was observed when the R1 substituent was a longer chain or a highly hydrophobic group. nih.gov

PI3K/AKT/mTOR Pathway: This pathway is another critical signaling axis in cancer that governs cell growth, proliferation, and survival. mdpi.com Its dysregulation is common in many tumor types. mdpi.com Research into 1,3,4,9-tetrahydropyrano[3,4-b]indoles revealed their potential to target the PI3K/AKT/mTOR pathway in triple-negative breast cancer (TNBC). One derivative, compound 19, exhibited potent anticancer activity against MDA-MB-231 cells with an IC₅₀ value of 2.29 μM. mdpi.com

Tubulin Polymerization and Cell Cycle: Several indole-containing compounds, most famously the vinca (B1221190) alkaloids (vinblastine and vincristine), function as potent anticancer agents by inhibiting tubulin polymerization into microtubules, which is essential for cell division. mdpi.com More recent research has focused on developing novel indole derivatives with enhanced anticancer properties by targeting tubulin and related pathways. mdpi.com A study on a bivalent CK2 inhibitor, which incorporates a related indole structure (isobutyl 5-fluoro-3-iodo-1H-indole-2-carboxylate), found that it significantly down-regulated cellular pathways connected to the cell cycle and mitotic processes. nih.gov This is consistent with the strong inhibition of cancer cell proliferation observed upon treatment. nih.gov

Apoptosis and Autophagy: Indole derivatives can trigger programmed cell death (apoptosis) and autophagy in cancer cells. mdpi.com Natural compounds like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) can inhibit cancer cell proliferation and induce apoptosis. mdpi.com Mechanistic studies show that some indole alkaloids can enhance the expression of pro-apoptotic proteins like Bax while blocking anti-apoptotic proteins like Bcl-2. mdpi.com Other derivatives, such as Chaetoglobosin G, have been found to induce autophagy in non-small cell lung cancer cells by inhibiting key proteins in the EGFR-MEK-ERK pathway. mdpi.com

Modulation of Inflammatory Pathways

Indole scaffolds have been investigated for their anti-inflammatory effects, often targeting key mediators of the inflammatory response.

NF-κB and COX/LOX Pathways: Novel indole derivatives have been identified that modulate key inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and COX-2 (Cyclooxygenase-2). mdpi.com The activation of the aryl hydrocarbon receptor (AhR) on immune cells like microglia by indole derivatives can inhibit the NF-κB signaling pathway, leading to a decrease in pro-inflammatory factors such as TNF-α and IL-6. researchgate.net Furthermore, some indole derivatives exhibit dual inhibition of both COX and LOX (Lipoxygenase) enzymes, a strategy that may reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Modulation of Other Key Cellular Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling: The AhR is a ligand-activated transcription factor that plays a role in regulating immune responses and gut homeostasis. researchgate.net Indole and its derivatives, often produced by gut microbiota from tryptophan, act as specific AhR ligands. researchgate.netresearchgate.net This activation can induce the expression of downstream cytokines like IL-22, helping to maintain the integrity of the intestinal barrier. researchgate.net Different indole derivatives can trigger varying levels of AhR activation. researchgate.net

Bacterial Quorum Sensing: In addition to modulating human cellular pathways, indole acts as a signaling molecule for bacteria, regulating phenotypes such as biofilm formation and antibiotic resistance. researchgate.netnih.gov Synthetic indole derivatives have been developed that can mimic or antagonize these signaling pathways. researchgate.net These non-microbicidal analogues can modulate pathogenic behaviors in both Gram-negative and Gram-positive bacteria, demonstrating that molecules based on the indole scaffold can serve as probes to control virulence. nih.gov

The following table summarizes the modulation of various cellular pathways by select indole derivatives.

| Derivative/Class | Pathway Modulated | Effect | Cell/Organism Type |

| Indole-based Icmt Inhibitors (e.g., Cysmethynil) | Ras-Related Signaling | Inhibits Icmt, causes Ras mislocalization, impairs downstream signaling. nih.gov | Human Cancer Cells |

| 1,3,4,9-tetrahydropyrano [3,4-b]indoles | PI3K/AKT/mTOR | Inhibition of the pathway, leading to anticancer activity. mdpi.com | Triple-Negative Breast Cancer |

| Vinca Alkaloids (Vinblastine, Vincristine) | Tubulin Polymerization | Inhibition of microtubule formation, leading to cell cycle arrest. mdpi.com | Cancer Cells |

| Isobutyl 5-fluoro-3-iodo-1H-indole-2-carboxylate derivative | Cell Cycle & Mitotic Processes | Down-regulation of pathways, leading to inhibition of cell proliferation. nih.gov | Renal Cancer Cells |

| Indole-3-carbinol (I3C) / 3,3′-diindolylmethane (DIM) | Apoptosis Pathways | Induction of apoptosis, inhibition of proliferation. mdpi.com | Hormone-Dependent Cancers |

| Chaetoglobosin G | Autophagy (via EGFR-MEK-ERK) | Enhances autophagic effect by inhibiting p-EGFR, p-MEK, and p-ERK proteins. mdpi.com | Non-Small Cell Lung Cancer |

| General Indole Derivatives | NF-κB Signaling | Inhibition of the pathway, reducing pro-inflammatory cytokines. mdpi.comresearchgate.net | Immune Cells (Microglia) |

| Indole (as a microbiota metabolite) | Aryl Hydrocarbon Receptor (AhR) | Activation of AhR, induction of IL-22. researchgate.net | Intestinal Cells |

| Desformylflustrabromine (dFBr) derivatives | Bacterial Quorum Sensing | Modulation of biofilm formation and antibiotic resistance. nih.gov | Gram-negative & Gram-positive Bacteria |

Advanced Spectroscopic and Computational Characterization of 5 Fluoro 3 Isobutyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular science, allowing for the precise determination of a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to various indole (B1671886) derivatives to understand their structural and electronic properties. chemenu.com

For 5-Fluoro-3-isobutyl-1H-indole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to optimize the molecule's geometry and to calculate its vibrational frequencies and electronic properties. chemenu.com The presence of the fluorine atom and the isobutyl group on the indole scaffold introduces specific electronic effects that can be precisely quantified through DFT. The electron-withdrawing nature of the fluorine atom, for instance, is expected to influence the electron density distribution across the indole ring.

Illustrative DFT Geometry Optimization Data for a Representative Indole Derivative

| Parameter | Calculated Value |

|---|---|

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

Note: This table is illustrative and does not represent actual data for this compound.

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalency, and delocalization of electrons in molecules. It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and bonding orbitals.

In the context of this compound, NBO analysis would reveal the nature of the intramolecular bonding and the extent of electron delocalization. Key interactions would include the delocalization of the nitrogen lone pair into the aromatic system and the influence of the fluorine substituent on the π-electron cloud. The analysis provides quantitative data on donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity.

Illustrative NBO Analysis Data for a Representative Indole Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) | Z |

| π (C=C) | π* (C=C) | W |

Note: This table is illustrative and does not represent actual data for this compound. E(2) represents the stabilization energy of a donor-acceptor interaction.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Illustrative HOMO-LUMO and Reactivity Data for a Representative Indole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -A |

| LUMO Energy | -B |

| HOMO-LUMO Gap | A - B |

| Electronegativity (χ) | (A+B)/2 |

| Chemical Hardness (η) | (A-B)/2 |

Note: This table is illustrative and does not represent actual data for this compound.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. QTAIM analysis characterizes the nature of atomic interactions based on the topological properties of the electron density at bond critical points (BCPs).

For this compound, QTAIM would be used to analyze the C-F, C-N, and various C-C bonds to determine their covalent or ionic character. The analysis of the electron density (ρ), its Laplacian (∇²ρ), and other topological parameters at the BCPs would offer deep insights into the strength and nature of the chemical bonds within the molecule.

Illustrative QTAIM Data for a Representative C-F Bond

| Bond | ρ(r) (au) | ∇²ρ(r) (au) |

|---|---|---|

| C-F | P | Q |

Note: This table is illustrative and does not represent actual data for this compound. Positive values of ∇²ρ(r) are indicative of ionic character, while negative values suggest covalent character.

Molecular Modeling and Simulation Techniques

Beyond the electronic structure of the isolated molecule, molecular modeling and simulation techniques can predict how this compound interacts with other molecules, which is particularly relevant for its potential applications in medicinal chemistry and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

While no specific molecular docking studies for this compound have been reported, this methodology could be applied to explore its potential interactions with various biological targets. The docking simulations would predict the binding affinity (scoring function) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. The fluorine atom, for example, could participate in favorable halogen bonding or alter the electrostatic potential of the molecule to influence binding. The isobutyl group would likely engage in hydrophobic interactions within a binding pocket.

Illustrative Molecular Docking Results for a Representative Indole Ligand

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Kinase | -X.X | Tyr123, Leu45, Val67 |

| Example Receptor | -Y.Y | Phe89, Trp101, Arg203 |

Note: This table is illustrative and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer powerful insights into the conformational landscape of molecules by calculating the motion of each atom over time. nih.gov These simulations are crucial for understanding the dynamic behavior of molecules like this compound in various environments.

For analogous complex indole structures, MD simulations have been employed to explore the conformational space and identify low-energy conformers. sciforum.net These computational methods, often utilizing force fields like MMFF94s, can generate a multitude of possible conformations by systematically rotating flexible bonds. sciforum.net Subsequent energy minimization of these generated structures using quantum mechanical methods, such as Restricted Hartree-Fock (RHF) calculations, helps in identifying the most stable conformations. sciforum.net

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, makes ¹⁹F NMR a particularly powerful technique for characterizing fluorinated compounds. diva-portal.orgthermofisher.com

Isotopic labeling, specifically with ¹³C, in conjunction with ¹⁹F NMR, offers enhanced resolution and allows for more detailed structural and dynamic studies. diva-portal.orgnih.gov The development of techniques like the 2D ¹⁹F-¹³C TROSY (Transverse Relaxation-Optimized Spectroscopy) has been particularly beneficial for studying large biomolecular systems, as it leads to narrower spectral lines. diva-portal.orgnih.gov For this compound, ¹⁹F-¹³C NMR would provide precise information about the connectivity and spatial relationship between the fluorine atom and the carbon atoms in the isobutyl group and the indole ring.

The large chemical shift range of ¹⁹F NMR (over 300 ppm) ensures that the fluorine signal is well-resolved and sensitive to its local electronic environment. diva-portal.orgthermofisher.com This sensitivity can be exploited to study intermolecular interactions and conformational changes. The coupling constants between ¹⁹F and adjacent ¹³C and ¹H nuclei (J-coupling) provide valuable information about bond connectivity and dihedral angles, further refining the three-dimensional structure of the molecule. jeolusa.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

|---|---|---|

| ¹H (indole NH) | ~8.0-8.5 | Broad singlet |

| ¹H (aromatic) | ~6.8-7.5 | Doublets and doublets of doublets due to coupling with ¹⁹F and other protons |

| ¹H (isobutyl CH₂) | ~2.6-2.8 | Doublet |

| ¹H (isobutyl CH) | ~1.8-2.0 | Multiplet |

| ¹H (isobutyl CH₃) | ~0.9-1.1 | Doublet |

| ¹³C (aromatic C-F) | ~155-160 | Doublet due to ¹JCF coupling |

| ¹³C (aromatic) | ~100-140 | Signals will show coupling to ¹⁹F (²JCF, ³JCF) |

| ¹³C (isobutyl) | ~20-40 | - |

| ¹⁹F | ~ -115 to -125 | Multiplet due to coupling with aromatic protons |

Note: The predicted values are based on typical chemical shifts for similar fluorinated indole structures and are subject to variation based on solvent and other experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. spectroscopyonline.comjyoungpharm.org These two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman spectra. spectroscopyonline.com

For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, typically in the region of 3300-3500 cm⁻¹. scialert.net The C-H stretching vibrations of the aromatic ring and the isobutyl group would appear in the 2800-3100 cm⁻¹ range. scialert.net The C=C stretching vibrations of the indole ring would be observed in the 1450-1650 cm⁻¹ region. scialert.net A key feature would be the C-F stretching vibration, which gives a strong absorption band typically in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in Raman spectra. The combination of both techniques provides a more complete vibrational profile of the molecule, confirming the presence of all key functional groups and providing insights into the molecular structure. spectroscopyonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1650 | FT-IR, Raman |

| C-N Stretch | 1200 - 1350 | FT-IR |

| C-F Stretch | 1000 - 1300 | FT-IR (Strong) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. scispace.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₁₂H₁₄FN. cymitquimica.com The calculated molecular weight of this compound is approximately 191.25 g/mol . cymitquimica.com

Electron ionization (EI) is a common ionization technique that causes the molecule to fragment in a predictable manner. The analysis of this fragmentation pattern provides valuable structural information. researchgate.net For this compound, the molecular ion peak ([M]⁺) would be observed. Characteristic fragmentation would likely involve the loss of the isobutyl group or parts of it. For instance, cleavage of the bond between the indole ring and the isobutyl group (benzylic cleavage) would be a likely fragmentation pathway. The resulting fragments can help to confirm the substitution pattern on the indole ring. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₂H₁₄FN]⁺ | Molecular Ion |

| 134 | [C₈H₅FN]⁺ | Loss of isobutyl radical (•C₄H₉) |

| 148 | [C₉H₇FN]⁺ | Loss of propyl radical (•C₃H₇) via McLafferty rearrangement |

| 109 | [C₇H₄F]⁺ | Fragmentation of the indole ring |

Future Research Directions and Translational Perspectives for 5 Fluoro 3 Isobutyl 1h Indole

Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and material science. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle.

For 5-Fluoro-3-isobutyl-1H-indole, AI and ML can be leveraged to:

Predict Biological Activity: By training algorithms on existing databases of indole derivatives with known biological activities, it is possible to predict the potential therapeutic targets for this compound. This can include predictions for its efficacy as an anticancer, antiviral, or antimicrobial agent.

Optimize Physicochemical Properties: ML models can predict properties such as solubility, lipophilicity (logP), and metabolic stability based on the compound's structure. This allows for in silico optimization of the indole scaffold to enhance its drug-like properties.

De Novo Design of Analogs: Generative AI models can design novel indole derivatives based on the 5-fluoro-3-isobutyl scaffold with improved activity or selectivity for a specific biological target. These models can explore a vast chemical space to propose new structures that might not be conceived through traditional medicinal chemistry approaches.

Table 1: Predicted Physicochemical Properties of this compound (Inferred from cheminformatics tools)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄FN |

| Molecular Weight | 191.25 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Note: These values are computationally predicted and await experimental verification.

Development of Novel Indole-Based Chemical Probes for Biological Systems

The intrinsic fluorescence of the indole nucleus makes it an attractive scaffold for the development of chemical probes to study biological systems. digitellinc.commdpi.com The introduction of a fluorine atom can further modulate these photophysical properties.

Future research in this area could focus on:

Fluorescent Probes for Cellular Imaging: this compound could serve as a core structure for developing fluorescent probes for imaging specific cellular components or processes. nih.gov The isobutyl group can be further functionalized to introduce targeting moieties for specific organelles like mitochondria or the endoplasmic reticulum.

Sensors for Biologically Relevant Analytes: The indole ring can be modified to create chemosensors that exhibit a change in fluorescence upon binding to specific ions (e.g., Zn²⁺, Cu²⁺) or small molecules (e.g., reactive oxygen species). mdpi.com The electronic properties conferred by the 5-fluoro substituent could enhance the sensitivity and selectivity of such probes.

Activity-Based Probes: By incorporating a reactive group, derivatives of this compound could be designed as activity-based probes to covalently label and identify specific enzymes within a complex biological sample.

Table 2: Potential Photophysical Properties of this compound (Inferred from related 5-fluoroindole (B109304) derivatives)

| Property | Predicted Characteristic | Reference Compound(s) |

| Excitation Maximum (λex) | ~280 - 300 nm | 5-Fluoroindole |

| Emission Maximum (λem) | ~340 - 360 nm | 5-Fluoroindole |

| Quantum Yield (Φ) | Moderate | Substituted indoles |

| Stokes Shift | ~60 - 80 nm | Substituted indoles |

Note: These are estimated values based on the properties of similar fluorinated indole compounds and require experimental validation.

Exploration of this compound in Advanced Material Science Applications

The unique electronic and photophysical properties of fluorinated indoles suggest their potential use in the development of advanced organic materials. ossila.com

Potential applications in material science include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence of 5-fluoroindole derivatives suggests their potential as emissive materials in OLEDs. ossila.com The 5-fluoro substituent can enhance the electron-transporting properties and improve the stability of the material.

Organic Semiconductors: The indole scaffold can be incorporated into conjugated polymers for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine atom can influence the energy levels (HOMO/LUMO) of the material, which is crucial for device performance. rsc.org

Fluoropolymers: Polymerization of functionalized this compound monomers could lead to novel fluoropolymers with unique thermal, mechanical, and optical properties.

Interdisciplinary Research with Structural Biology and Biophysics

Understanding the interactions of this compound with biological macromolecules at the atomic level is crucial for rational drug design.

Interdisciplinary approaches can provide valuable insights:

X-ray Crystallography and NMR Spectroscopy: Determining the three-dimensional structure of this compound bound to a target protein can reveal the key interactions responsible for its biological activity. This information can guide the design of more potent and selective analogs. mdpi.com

Computational Modeling and Molecular Dynamics Simulations: In the absence of experimental structures, molecular docking and simulation techniques can predict the binding mode of the compound to its target. These methods can also provide insights into the dynamics of the protein-ligand complex.

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and kinetics of the interaction between this compound and its biological target.

Unexplored Biological Targets for Substituted Indole Scaffolds

The versatility of the indole scaffold allows it to interact with a wide range of biological targets. nih.govrsc.org While many targets have been explored, numerous others remain to be investigated for their interaction with substituted indoles like this compound.

Potential unexplored target classes include:

Epigenetic Targets: Indole derivatives could be designed to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are implicated in cancer and other diseases.

Protein-Protein Interaction (PPI) Modulators: The 3-isobutyl group could facilitate the binding of the indole scaffold to hydrophobic pockets at the interface of protein-protein interactions, thereby disrupting pathological cellular pathways. nih.gov

Ion Channels and Transporters: The ability of the indole nucleus to interact with membrane proteins suggests that this compound derivatives could be developed as modulators of ion channels or transporters involved in neurological or cardiovascular disorders.

Orphan Receptors: A significant number of G protein-coupled receptors (GPCRs) are classified as "orphan" receptors because their endogenous ligands are unknown. High-throughput screening of indole libraries against these receptors could lead to the discovery of novel therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-3-isobutyl-1H-indole, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing indole derivatives. For example, this compound can be prepared by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with an alkyne in PEG-400/DMF under CuI catalysis . Purification via flash column chromatography (e.g., 70:30 EtOAc:hexane) ensures high purity, with yields optimized by monitoring reaction progress via TLC. Confirmation of structure and purity requires ¹H/¹³C/¹⁹F NMR and HRMS analysis .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Combine ¹H NMR (e.g., δ 7.18 ppm for indole protons) and ¹⁹F NMR (e.g., δ -120 ppm for fluorine) to confirm substitution patterns . For crystallographic analysis, use SHELX software (SHELXL for refinement, SHELXD for structure solution) to resolve atomic positions and hydrogen bonding networks. ORTEP-3 can visualize thermal ellipsoids and molecular packing .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Flash column chromatography with gradients of EtOAc/hexane (e.g., 70:30) effectively separates the target compound from byproducts . For polar impurities, use preparative TLC or recrystallization in dichloromethane/hexane. Confirm purity via HPLC (≥95%) and HRMS (e.g., m/z calculated vs. observed) .

Advanced Research Questions

Q. How can contradictions between solution-state NMR data and solid-state crystallographic findings be resolved for this compound derivatives?

- Methodological Answer : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting, while crystallography captures static conformations. Apply Cremer-Pople parameters to quantify puckering amplitudes (e.g., θ = 15° for a six-membered ring) . Cross-validate using variable-temperature NMR and DFT calculations to model conformer populations .

Q. What advanced chromatographic strategies are recommended for differentiating isomers or closely related analogs of this compound?

- Methodological Answer : Use LC-PDA/MS with a C18 column and 0.1% formic acid in water/acetonitrile. Monitor UV spectra (λ = 254 nm for indole) and MS fragmentation (e.g., m/z 291.12 for brominated analogs). Isomeric separation relies on retention time shifts (e.g., 10.2 vs. 12.5 min) and distinct fragmentation patterns .

Q. How can computational methods like DFT predict the reactivity and stability of this compound in biological or catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to compute HOMO/LUMO energies, Fukui indices, and solvation effects. Validate docking scores (e.g., ΔG = -8.2 kcal/mol) against enzyme active sites using AutoDock Vina. Compare predicted logP (e.g., 3.5) with experimental HPLC-derived hydrophobicity .

Q. What experimental design principles are critical for establishing structure-activity relationships (SAR) in this compound-based drug candidates?

- Methodological Answer : Systematically modify substituents (e.g., isobutyl → methylthio) and assay bioactivity (IC₅₀) against target proteins. Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity. For example, bromine substitution at C5 enhances cytotoxicity (IC₅₀ = 1.2 μM vs. 8.7 μM for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.